endo-BCN-Fmoc-L-Lysine
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Overview
Description
Endo-BCN-Fmoc-L-Lysine is a compound that serves as a linker containing the lyophilic bidentate macrocyclic ligand endo-BCN. This compound is particularly significant in the field of click chemistry, where it can react with molecules containing azide groups to form stable triazoles in the absence of catalysts . The molecular formula of this compound is C32H36N2O6, and it has a molecular weight of 544.64 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Endo-BCN-Fmoc-L-Lysine is synthesized through a series of chemical reactions involving the introduction of the endo-BCN moiety and the Fmoc-protected L-lysine. The synthesis typically involves the following steps:
Protection of L-Lysine: The amino groups of L-lysine are protected using Fmoc (9-fluorenylmethoxycarbonyl) groups.
Introduction of endo-BCN: The endo-BCN moiety is introduced through a reaction with a suitable precursor, such as a bicyclo[6.1.0]non-4-yn-9-ylmethoxycarbonyl compound.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 95%.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The compound is typically produced in solid form and stored under inert gas at -20°C to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Endo-BCN-Fmoc-L-Lysine undergoes various types of chemical reactions, including:
Click Chemistry Reactions: Reacts with azide-containing molecules to form stable triazoles without the need for catalysts
Substitution Reactions: The Fmoc group can be removed under basic conditions to expose the amino groups of L-lysine for further functionalization.
Common Reagents and Conditions
Azide-containing molecules: Used in click chemistry reactions to form triazoles.
Basic conditions: Used to remove the Fmoc protecting group.
Major Products Formed
Triazoles: Formed through click chemistry reactions with azide-containing molecules
Deprotected L-lysine derivatives: Formed by removing the Fmoc group under basic conditions.
Scientific Research Applications
Endo-BCN-Fmoc-L-Lysine has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of macrocyclic complexes and in click chemistry reactions
Biology: Employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy
Medicine: Utilized in the synthesis of drug delivery systems and diagnostic agents
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
Endo-BCN-Fmoc-L-Lysine exerts its effects through the formation of stable triazoles in click chemistry reactions. The endo-BCN moiety reacts with azide groups to form triazoles, which are highly stable and can be used to link various molecules together. This mechanism is particularly useful in the development of antibody-drug conjugates, where the linker ensures the stable attachment of the drug to the antibody .
Comparison with Similar Compounds
Similar Compounds
Endo-BCN-NHS Ester: Another compound containing the endo-BCN moiety, used in similar click chemistry reactions.
Fmoc-L-Lysine: A simpler compound without the endo-BCN moiety, used in peptide synthesis.
Uniqueness
Endo-BCN-Fmoc-L-Lysine is unique due to its combination of the endo-BCN moiety and Fmoc-protected L-lysine. This combination allows it to participate in click chemistry reactions while also being suitable for peptide synthesis and other functionalizations .
Properties
Molecular Formula |
C32H36N2O6 |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(2S)-6-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C32H36N2O6/c35-30(36)29(17-9-10-18-33-31(37)39-19-27-25-11-3-1-2-4-12-26(25)27)34-32(38)40-20-28-23-15-7-5-13-21(23)22-14-6-8-16-24(22)28/h5-8,13-16,25-29H,3-4,9-12,17-20H2,(H,33,37)(H,34,38)(H,35,36)/t25-,26+,27?,29-/m0/s1 |
InChI Key |
SIGNVLQONFQEFM-JYZUEOAFSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CCC#C1 |
Origin of Product |
United States |
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